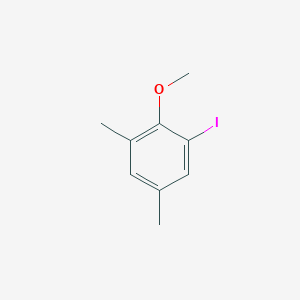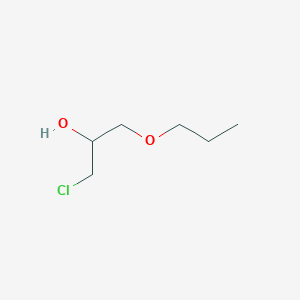![molecular formula C19H19N3 B8783907 2-benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10-amine](/img/structure/B8783907.png)
2-benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10-amine is a complex organic compound that belongs to the class of naphthyridines Naphthyridines are heterocyclic compounds containing a fused ring system with nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10-amine typically involves multi-step organic reactions. One common method includes the condensation of appropriate benzyl derivatives with naphthyridine precursors under controlled conditions. The reaction often requires catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. Techniques such as microwave-assisted synthesis and solvent-free reactions have been explored to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has potential as a probe for studying biological processes.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10-amine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
1,6-Naphthyridine: A simpler analog with similar structural features.
Benzimidazole: Another heterocyclic compound with a fused ring system.
Indole: A structurally related compound with diverse biological activities.
Uniqueness
2-benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10-amine stands out due to its unique combination of structural elements, which confer specific chemical and biological properties. Its benzyl group and naphthyridine core make it a versatile scaffold for drug development and other applications.
Properties
Molecular Formula |
C19H19N3 |
|---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
2-benzyl-3,4-dihydro-1H-benzo[b][1,6]naphthyridin-10-amine |
InChI |
InChI=1S/C19H19N3/c20-19-15-8-4-5-9-17(15)21-18-10-11-22(13-16(18)19)12-14-6-2-1-3-7-14/h1-9H,10-13H2,(H2,20,21) |
InChI Key |
IRQKGSUIGOEOEX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C(C3=CC=CC=C3N=C21)N)CC4=CC=CC=C4 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

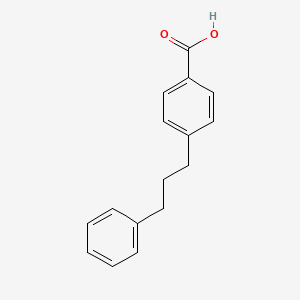
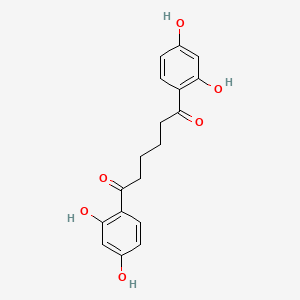
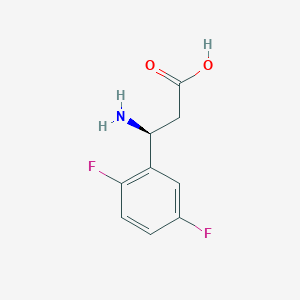
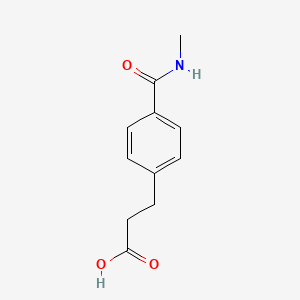

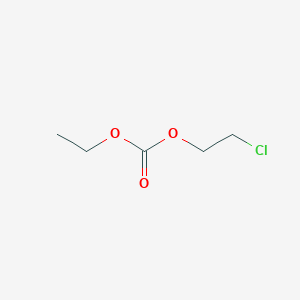
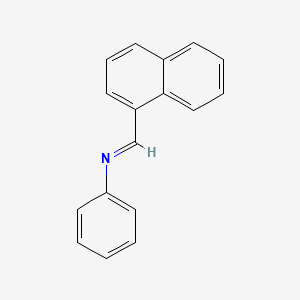

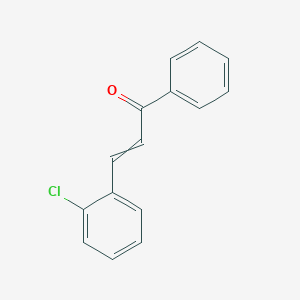
![ethyl 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B8783905.png)
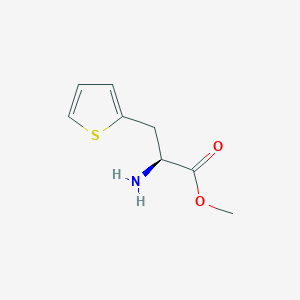
-2,2-dimethyloxan-4-yl]ethyl})amine](/img/structure/B8783921.png)
